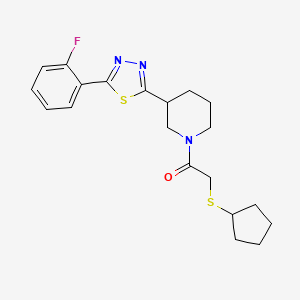

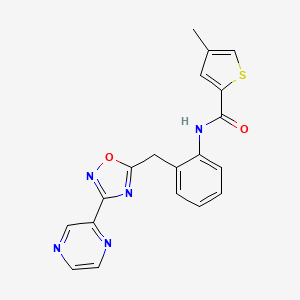

![molecular formula C22H26B2N4O4S2 B2373886 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole) CAS No. 1467776-41-5](/img/structure/B2373886.png)

5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

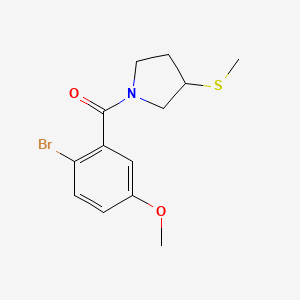

The molecular structure of this compound would be expected to have the planar naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) core, with the two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups attached at the 5 and 10 positions .Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) derivatives and boronic esters .Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

Organic Light-Emitting Diodes (OLEDs):- OLEDs are widely used in displays, lighting, and other applications. Our compound can serve as a key building block for efficient blue or green OLEDs due to its electron-transporting properties and high photoluminescence quantum yield .

- The compound’s unique structure makes it suitable for use in organic solar cells. It can act as an electron donor or acceptor material, contributing to efficient charge separation and transport .

Materials Science

Conjugated Polymers:- Researchers have explored this compound as a monomer for synthesizing conjugated polymers. These polymers find applications in organic semiconductors, sensors, and field-effect transistors .

- The boron atoms in the compound play a crucial role in its properties. Researchers have investigated its use in designing novel materials with tailored electronic and optical properties .

Medicinal Chemistry

Drug Discovery:- Although not extensively explored, the compound’s boron-containing moiety could be utilized in medicinal chemistry. Researchers may investigate its potential as a pharmacophore or targeting ligand .

Coordination Chemistry

Transition Metal Complexes:- The compound’s boron atoms can coordinate with transition metals, leading to the formation of interesting complexes. These complexes may exhibit catalytic or luminescent properties .

Other Potential Applications

Supramolecular Chemistry: Material Engineering:Mecanismo De Acción

Target of Action

Similar compounds with tetramethyl-1,3,2-dioxaborolane groups are known to be used as reagents to borylate arenes , indicating that the compound may interact with arene-containing molecules in biological systems.

Mode of Action

Compounds with similar structures are known to undergo borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential to borylate arenes , it might be involved in modifying biochemical pathways that include arene-containing molecules.

Result of Action

Based on its potential to borylate arenes , it might modify the structure and function of arene-containing molecules in cells.

Action Environment

Similar compounds are known to be used in reactions carried out in organic solvents like thf (tetrahydrofuran) and toluene , suggesting that the compound’s action might be influenced by the presence of such solvents.

Direcciones Futuras

Propiedades

IUPAC Name |

5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26B2N4O4S2/c1-19(2)20(3,4)30-23(29-19)13-9-11-12(15-17(13)27-33-25-15)10-14(18-16(11)26-34-28-18)24-31-21(5,6)22(7,8)32-24/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYKOASVMGCSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C4=NSN=C34)B5OC(C(O5)(C)C)(C)C)C6=NSN=C26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26B2N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

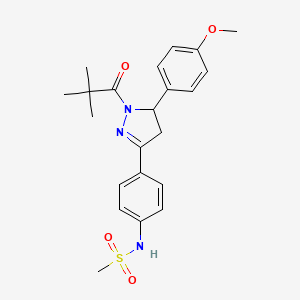

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)

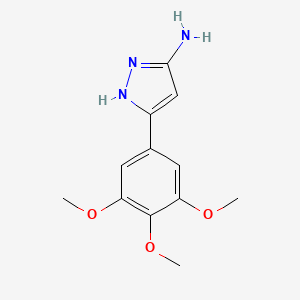

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)

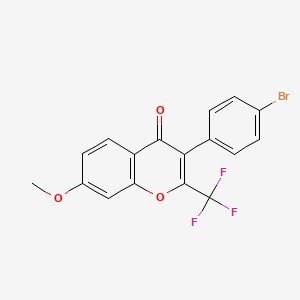

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)